2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride
Description
This compound features a piperazine ring substituted with a 2-chloroacetyl group and an acetamide moiety linked to a 2,6-dimethylphenyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Its synthesis typically involves reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine derivatives, followed by hydrochlorination .
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2.ClH/c1-12-4-3-5-13(2)16(12)18-14(21)11-19-6-8-20(9-7-19)15(22)10-17;/h3-5H,6-11H2,1-2H3,(H,18,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPMXTYZGPXEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing from diverse research studies and patents.
Synthesis
The compound is synthesized through the reaction of piperazine with N-haloacetyl derivatives of 2,6-dimethylphenyl compounds. The synthesis involves several steps including the reaction of piperazine with N-chloroacetyl-2,6-xylidine in an aqueous medium, followed by crystallization to obtain the final product with a purity exceeding 95% .
Biological Activity
The biological activity of this compound has been explored primarily in the context of its pharmacological properties. Key findings include:
- Anticancer Activity : Several studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring enhance anticancer activity, with specific substitutions leading to improved potency against tumor cells .
- Neuropharmacological Effects : Research has indicated that compounds similar to this one may possess neuroprotective properties. They have been tested for their ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity comparable to standard antibiotics. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of the compound on human cancer cell lines using MTT assays. Results indicated that at concentrations above 10 µM, significant cell death was observed, with IC50 values suggesting potent activity compared to control treatments .
- Neuroprotective Effects : In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in a marked reduction in neuronal cell death. The mechanism was proposed to involve modulation of apoptotic pathways and enhancement of antioxidant defenses .
- Antimicrobial Testing : In vitro assays against bacterial strains revealed that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating effectiveness similar to that of established antibiotics like norfloxacin .
Data Summary
The following table summarizes key findings related to the biological activities of 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide; hydrochloride:
Scientific Research Applications
The biological activities of this compound have been extensively studied, revealing several promising applications:
Anticancer Activity
- Mechanism : Studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticancer activity.
- Case Study : In one study, the compound demonstrated potent activity with IC50 values indicating significant cell death at concentrations above 10 µM when tested on human cancer cell lines using MTT assays.
Neuropharmacological Effects
- Neuroprotection : Research has shown that similar compounds may possess neuroprotective properties. They have been evaluated for their ability to modulate neurotransmitter systems in models of neurodegenerative diseases.
- Case Study : In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in a marked reduction in neuronal cell death, suggesting potential therapeutic implications for neurodegenerative disorders.
Antimicrobial Properties
- Efficacy : Some derivatives of this compound have demonstrated antibacterial activity comparable to standard antibiotics. The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro assays revealed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against various bacterial strains, indicating effectiveness similar to established antibiotics like norfloxacin.
Chemical Reactions Analysis
Nucleophilic Substitution with Piperazine
The core synthesis involves reacting N-(2,6-dimethylphenyl)chloroacetamide (CAS 1131-01-7) with piperazine under controlled conditions .
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Reaction Conditions :
Mechanism : Piperazine acts as a nucleophile, displacing the chloride from the chloroacetamide group. The reaction yields the intermediate N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide , which is subsequently functionalized with a chloroacetyl group .
Chloroacetylation of Piperazine Intermediate
The final step introduces the 2-chloroacetyl group to the piperazine nitrogen:
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Reagents : Chloroacetyl chloride in dimethylformamide (DMF) or dichloromethane (DCM).
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Outcome : Formation of the target compound as a hydrochloride salt after crystallization with HCl/methanol .
Key Challenge : Avoiding over-acylation requires precise stoichiometry and temperature control (~0–5°C) .
Common Byproducts
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Bis-Adduct Formation : Excess piperazine leads to 1,4-bis(2-chloroacetyl)piperazine , detectable via HPLC .
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Unreacted Starting Material : Residual N-chloroacetyl-2,6-xylidine if ratios deviate .
Industrial-Scale Challenges
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Solvent Removal : Evaporation under vacuum often leaves an oily residue that solidifies on reactor surfaces, complicating isolation .
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Purity Enhancement : Chromatography (e.g., 5% methanol in DCM) or recrystallization improves purity to >95% .
Pharmacological Intermediate
The compound serves as a precursor in synthesizing substance-P antagonists (e.g., via coupling with 1,2-disubstituted piperidines) .
Functionalization Reactions
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Amide Bond Formation : Reacts with amines (e.g., diethylamine) to yield N,N'-diethyl derivatives .
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Cross-Coupling : Suzuki-Miyaura reactions enable aryl group introductions at the chloroacetyl site.
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Based Analogs
Ranolazine and Derivatives
- Structure: Ranolazine (N-(2,6-dimethylphenyl)-2-[4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl]acetamide) replaces the chloroacetyl group with a hydroxy-3-(2-methoxyphenoxy)propyl chain.
- Pharmacology: Used as an antianginal agent, ranolazine inhibits late sodium currents in cardiac cells. The methoxyphenoxy and hydroxy groups enhance its polar interactions and metabolic stability .
Ranolazine Impurity G
- Structure: N-(2,6-Dimethylphenyl)-2-[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]acetamide dihydrochloride monohydrate.
- Properties: The phenoxy and hydroxy substituents increase hydrophilicity compared to the target compound, affecting solubility and crystallization behavior .
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- Structure : Lacks the chloroacetyl group, simplifying the piperazine substitution.
- Applications: Serves as a synthetic intermediate or impurity in ranolazine production.
Non-Piperazine Analogs
Lidocaine Hydrochloride
- Structure: 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride.
- Pharmacology: A sodium channel blocker used as a local anesthetic.
- Key Differences : Lidocaine’s simpler structure lacks the piperazine ring’s capacity for hydrogen bonding, altering pharmacokinetics and target specificity .
Hexahydroazepine Derivative
- Structure : 2-(Hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide hydrochloride.
- Used for local anesthetic and antiarrhythmic activities .
Chloroacetamide-Based Compounds
Herbicides (Metazachlor, Dimethachlor)
- Structure : Feature chloroacetamide groups with heterocyclic or alkoxy substituents.
- Applications : Act as herbicides by inhibiting fatty acid synthesis in plants. The target compound’s piperazine ring likely redirects its bioactivity toward mammalian targets, distinguishing it from pesticidal applications .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
| Compound Name | Molecular Formula | Key Substituents | Pharmacological Use/Application |
|---|---|---|---|
| Target Compound | C₁₆H₂₂ClN₃O₂·HCl | Piperazine, 2-chloroacetyl | Under investigation (potential intermediate) |
| Ranolazine Dihydrochloride | C₂₄H₃₃N₃O₄·2HCl | Hydroxy-3-(2-methoxyphenoxy)propyl | Antianginal therapy |
| Lidocaine Hydrochloride | C₁₄H₂₂N₂O·HCl | Diethylamino | Local anesthetic |
| Hexahydroazepine Derivative | C₁₆H₂₄ClN₃O·HCl | Hexahydroazepine | Local anesthetic, antiarrhythmic |
| Metazachlor | C₁₄H₁₆ClN₃O₂ | Pyrazolylmethyl | Herbicide |
Physicochemical Properties
Conformational and Crystallographic Insights
- Piperazine rings in related compounds exhibit planar amide groups and hydrogen-bonded dimer formations, as seen in crystal structures . Substituents like chloroacetyl can disrupt these interactions, altering crystallization behavior.
Q & A
Basic: How can researchers optimize the synthesis of this compound while minimizing side reactions?
Methodological Answer:
Synthetic optimization requires a Design of Experiments (DOE) approach to systematically evaluate variables like temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can reduce the number of trials while identifying critical parameters. Evidence suggests that controlling the reaction of 2-chloro-6-methylphenylamine with acetic anhydride (to form the acetamide intermediate) at 60–80°C in aprotic solvents (e.g., DMF) minimizes unwanted byproducts . Post-synthetic purification via recrystallization in ethanol/water mixtures enhances yield purity.
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
Combined spectroscopic and crystallographic methods are essential:
- NMR : , , and NMR (if applicable) confirm substituent positions and piperazine ring conformation.
- X-ray Diffraction : Resolves stereoelectronic effects, such as the chloroacetyl group’s spatial orientation relative to the piperazine ring .
- HRMS : Validates molecular formula (CHClNO·HCl) and detects isotopic patterns for chloride counterions.
Basic: How does pH influence the compound’s stability during in vitro assays?
Methodological Answer:
Stability studies should use buffered solutions (pH 2–12) with HPLC monitoring. The compound’s piperazine moiety is prone to hydrolysis under highly acidic conditions (pH < 3), while alkaline conditions (pH > 10) may degrade the acetamide linkage. For cell-based assays, neutral pH (7.4) in PBS or HBSS is recommended to maintain integrity over 24-hour incubations .
Advanced: What computational strategies predict reactivity in derivatization reactions?
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model electron density distributions to identify reactive sites. For instance, the chloroacetyl group’s electrophilicity can be quantified via Fukui indices, guiding nucleophilic substitution sites. Molecular dynamics (MD) simulations further assess solvent effects on transition states .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Meta-analyses should standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>95% via HPLC). Conflicting cytotoxicity data may arise from impurities in early synthetic batches. Cross-referencing with structurally similar compounds (e.g., halogen-substituted analogs) can isolate structure-activity relationships (SAR) .
Advanced: What methodologies detect and quantify byproducts in scaled-up synthesis?
Methodological Answer:
LC-MS/MS with targeted MRM (Multiple Reaction Monitoring) identifies trace byproducts like unreacted 2,6-dimethylphenyl precursors or dimerized piperazine derivatives. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with mass balance analysis ensure compliance with ICH guidelines for impurity profiling .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
Use nitrile gloves (tested for chloroacetyl permeation resistance) and fume hoods during synthesis. Emergency protocols for skin contact include immediate rinsing with 0.1 M sodium thiosulfate to neutralize reactive chloro groups. Waste disposal must follow EPA guidelines for halogenated acetamides .
Advanced: How to model receptor-ligand interactions for mechanistic studies?
Methodological Answer:
Docking simulations (AutoDock Vina) using crystal structures of target receptors (e.g., serotonin or dopamine receptors) can predict binding affinities. MD simulations (>100 ns) assess dynamic interactions, such as hydrogen bonding between the acetamide carbonyl and receptor residues. Experimental validation via SPR (Surface Plasmon Resonance) quantifies binding kinetics .
Basic: What solvent systems improve solubility for formulation studies?
Methodological Answer:
Ternary solvent systems (e.g., PEG 400/ethanol/water) enhance solubility for in vivo administration. Phase diagrams constructed via Hansen solubility parameters predict optimal ratios. For hydrophobic matrices, solid dispersion with PVP-VA64 increases bioavailability .
Advanced: How to assess environmental impact during disposal?
Methodological Answer:
Biodegradation assays (OECD 301F) quantify microbial breakdown in wastewater. Ecotoxicity testing on Daphnia magna (OECD 202) and algae (OECD 201) determines LC values. Advanced oxidation processes (e.g., UV/HO) degrade persistent chloroacetyl residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
